![molecular formula C3H7F2N B1586839 Difluoromethyldimethylamine CAS No. 683-81-8](/img/structure/B1586839.png)
Difluoromethyldimethylamine
Overview
Description
Difluoromethyldimethylamine is a chemical compound with the molecular formula C3H7F2N and a molecular weight of 95.09 . It is also known by other names such as 1,1-difluoro-N,N-dimethylmethanamine .
Physical And Chemical Properties Analysis
Difluoromethyldimethylamine has a boiling point of 47-51.5 °C and a predicted density of 0.984±0.06 g/cm3 . Its acidity coefficient (pKa) is predicted to be 1.27±0.70 .Scientific Research Applications
Late-Stage Difluoromethylation
Difluoromethyldimethylamine: is utilized in late-stage difluoromethylation, which is a pivotal process in medicinal chemistry. This technique allows for the introduction of difluoromethyl groups into complex molecules, enhancing their metabolic stability and bioavailability . It’s particularly valuable for the site-selective installation of CF2H onto large biomolecules like proteins .
Fluorescent Probe Development
In the field of fluorescent probes, Difluoromethyldimethylamine plays a crucial role in the design and synthesis of new probes. These probes are essential for sensitive and selective detection in biomedical research, environmental monitoring, and food safety . The unique properties of difluoromethyl groups contribute to the development of probes with improved performance and applicability .
Pharmaceutical Synthesis
The pharmaceutical industry benefits from the application of Difluoromethyldimethylamine in the synthesis of drugs. The introduction of difluoromethyl groups can significantly alter the pharmacokinetic and pharmacodynamic properties of therapeutic compounds, leading to the creation of drugs with better efficacy and reduced side effects .
Agricultural Chemistry
In agricultural chemistry, Difluoromethyldimethylamine is used to synthesize agrochemicals with enhanced activity and selectivity. The difluoromethyl group can improve the stability of pesticides and herbicides, thereby increasing their effectiveness in protecting crops .
Material Science
Difluoromethyldimethylamine: contributes to material science by enabling the synthesis of polymers and materials with unique properties. The incorporation of difluoromethyl groups can lead to materials with increased resistance to heat, chemicals, and degradation .
Environmental Science
In environmental science, Difluoromethyldimethylamine is used to create sensors and detectors for pollutants. These sensors can detect trace amounts of harmful substances, aiding in the monitoring and cleanup of environmental contaminants .
Imaging Agents
The compound is instrumental in developing imaging agents for medical diagnostics. By modifying imaging agents with difluoromethyl groups, researchers can enhance the agents’ specificity and sensitivity, improving the quality of diagnostic imaging .
Chemical Biology
In chemical biology, Difluoromethyldimethylamine is used to modify biomolecules for study. This modification can help elucidate the function of these molecules in biological systems and contribute to the understanding of complex biological processes .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that the compound plays a significant role in difluoromethylation processes . Difluoromethylation is a field of research that has benefited from the invention of multiple difluoromethylation reagents .
Mode of Action
The mode of action of Difluoromethyldimethylamine involves its interaction with its targets to facilitate difluoromethylation processes . This process is based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .
Biochemical Pathways
Difluoromethyldimethylamine affects the biochemical pathways involved in difluoromethylation . This process has streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry
Pharmacokinetics
It’s known that the introduction of the difluoromethyldimethylamine group has attracted many interests in drug discovery .
Result of Action
It’s known that the compound plays a significant role in difluoromethylation processes , which have streamlined access to molecules of pharmaceutical relevance .
Action Environment
It’s known that the compound plays a significant role in difluoromethylation processes , which have been developed in the context of photochemistry and F-18 radiochemistry .
properties
IUPAC Name |
1,1-difluoro-N,N-dimethylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7F2N/c1-6(2)3(4)5/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PULPCFLUVFWKAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374270 | |
Record name | Difluoromethyldimethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Difluoromethyldimethylamine | |
CAS RN |
683-81-8 | |
Record name | Difluoromethyldimethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 683-81-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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